Bienvenue dans la boutique en ligne BenchChem!

BMS-344577

Factor Xa Inhibition Anticoagulant Thrombosis Research

BMS-344577 is a research-grade Factor Xa inhibitor (IC50 9 nM) engineered to eliminate CYP3A4 inhibition—the key liability that halted earlier analog compound 22 (CYP3A4 IC50 0.3 μM). It exhibits a clean CYP profile (CYP3A4 IC50 39 μM, >40 μM for others) and no hERG/PXR activity. Validated in rodent thrombosis models (oral ED50 2-10 mg/kg) with >440-fold selectivity over thrombin. The only FXa inhibitor for experiments where CYP interaction is a variable. Order for CYP-clean FXa pharmacology.

Molecular Formula C31H37N7O5
Molecular Weight 587.7 g/mol
CAS No. 288079-93-6
Cat. No. B606227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-344577
CAS288079-93-6
SynonymsBMS-344577;  BMS344577;  BMS 344577;  UNII-U259PQB19A;  CHEMBL570867;  U259PQB19A;  BDBM35316;  BDBM50328724.
Molecular FormulaC31H37N7O5
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC(=C2)NC(=NC3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C
InChIInChI=1S/C31H37N7O5/c1-20-16-22-17-23(10-12-26(22)43-20)33-31(35-28(40)21-9-11-24(32-18-21)29(41)36(2)3)34-25-8-4-5-15-38(30(25)42)19-27(39)37-13-6-7-14-37/h9-12,16-18,25H,4-8,13-15,19H2,1-3H3,(H2,33,34,35,40)/t25-/m0/s1
InChIKeyYLSKCQOVDOZHTQ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-344577 (288079-93-6): Potent & Selective Factor Xa Inhibitor – Research Grade


BMS-344577 (CAS 288079-93-6) is a potent, orally active, small-molecule inhibitor of coagulation Factor Xa (FXa). It is an N,N'-disubstituted aroylguanidine-based lactam derivative [1]. The compound was discovered through structure-activity relationship (SAR) optimization aimed at mitigating off-target CYP3A4 inhibition while maintaining high anti-FXa potency [1]. It exhibits an IC50 of 9 nM for human FXa and demonstrates significant anticoagulant activity in vitro (EC2xPT = 2.5 μM) [1].

Why BMS-344577 Cannot Be Substituted by Other FXa Inhibitors


While BMS-344577 belongs to the class of direct Factor Xa inhibitors, its unique pharmacophore and SAR-driven optimization differentiate it from both earlier analogs and clinically approved agents like apixaban or rivaroxaban. Generic substitution with another FXa inhibitor, or even a structurally similar aroylguanidine analog (e.g., compound 22), is not equivalent. The key differentiator lies in its balanced profile: BMS-344577 was specifically engineered to resolve the potent CYP3A4 inhibition that halted development of its predecessor, compound 22 (IC50 0.3 μM), while maintaining strong FXa inhibition (9 nM) [1]. This specific optimization directly impacts its in vitro safety liability profile and its suitability for research where CYP interaction is a confounding variable. Substituting BMS-344577 with a compound like 22 would introduce potent CYP3A4 inhibition, invalidating any experiment where drug-drug interaction or metabolic stability is a consideration [1].

Quantitative Evidence for BMS-344577 (288079-93-6) Differentiation vs. Comparators


FXa Inhibitory Potency: BMS-344577 Maintains Nanomolar Activity vs. Lead Compound 22

BMS-344577 (compound 36) demonstrates potent Factor Xa inhibition comparable to its predecessor, compound 22, with an IC50 of 9 nM [1]. This potency is critical as it demonstrates that the structural modifications made to eliminate CYP3A4 liability did not come at the cost of target engagement [1].

Factor Xa Inhibition Anticoagulant Thrombosis Research

CYP3A4 Inhibition Liability: BMS-344577 Exhibits 130-fold Reduction Compared to Compound 22

A critical differentiator for BMS-344577 is its dramatically reduced inhibition of the cytochrome P450 enzyme CYP3A4. The predecessor compound 22 was a potent CYP3A4 inhibitor (IC50 = 0.3 μM), which precluded its further development due to high risk of drug-drug interactions [1]. Structural optimization at the 6-position of the nicotinoyl group resulted in BMS-344577, which displays an IC50 of 39 μM against CYP3A4 (BFC substrate) [1].

CYP3A4 Inhibition Drug Metabolism In Vitro Safety Pharmacology

Functional Anticoagulant Activity: BMS-344577 is 2.8-fold More Potent than Compound 22 in Human Plasma

Beyond target binding, functional anticoagulant efficacy was measured by the concentration required to double the prothrombin time (EC2xPT) in human plasma. BMS-344577 is significantly more potent in this clinically relevant assay than its predecessor [1].

Anticoagulant Activity Ex Vivo Clotting Assay Prothrombin Time

In Vivo Antithrombotic Efficacy: BMS-344577 Demonstrates Potent Oral Activity in Rat Thrombosis Models

BMS-344577 exhibits robust, dose-dependent antithrombotic activity in vivo following oral administration. In a rat vena cava thrombosis model, oral BMS-344577 inhibited thrombus weight by 90% at a dose of 15 mg/kg, with an oral ED50 of 2 mg/kg [1]. In a rat carotid artery thrombosis model, oral doses of 10, 15, and 30 mg/kg decreased arterial thrombus weight by 36%, 31%, and 54%, respectively, demonstrating an oral ED50 of 10 mg/kg in this model [1].

In Vivo Pharmacology Antithrombotic Efficacy Oral Bioavailability

Recommended Research Applications for BMS-344577


Preclinical Thrombosis & Hemostasis Model Development

BMS-344577 is ideally suited for in vivo studies of thrombosis and hemostasis in rodent models. Its demonstrated oral efficacy in rat venous and arterial thrombosis models (ED50 values of 2 and 10 mg/kg, respectively) [1] makes it a validated tool for investigating FXa inhibition in disease-relevant contexts. Researchers can confidently use BMS-344577 to establish PK/PD relationships for FXa inhibition without the confounding variable of potent CYP3A4-mediated drug-drug interactions that plagued earlier analogs.

In Vitro Selectivity & Off-Target Liability Screening

BMS-344577 serves as a valuable reference compound for assessing the selectivity of novel FXa inhibitors. Its comprehensive selectivity profile against human serine proteases is well-characterized, showing >100-fold selectivity over t-PA, >440-fold over thrombin, and >1500-fold over other proteases tested [1]. Its clean CYP inhibition profile (IC50 > 40 μM for CYP2D6, 2C9, 2C19, 1A2, and 39 μM for CYP3A4) and lack of activity in hERG, sodium channel, and PXR assays [1] make it an excellent control for in vitro safety pharmacology panels.

Medicinal Chemistry & SAR Studies of Aroylguanidine Derivatives

For medicinal chemists exploring the aroylguanidine scaffold, BMS-344577 represents a key benchmark. Its discovery story provides a clear SAR rationale for attenuating CYP3A4 inhibition via substitution at the 6-position of the nicotinoyl group [1]. BMS-344577 can be used as a positive control for on-target FXa activity (IC50 = 9 nM) and as a benchmark for an improved safety profile (CYP3A4 IC50 = 39 μM) when designing and testing next-generation analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-344577

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.